molecular formula C11H14N2S B1620544 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile CAS No. 690632-78-1

2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile

Cat. No.: B1620544
CAS No.: 690632-78-1
M. Wt: 206.31 g/mol
InChI Key: OZUKTYNGPFHICY-UHFFFAOYSA-N
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Description

Table 1: Molecular descriptors of 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile

Property Value
Molecular Formula C~11~H~14~N~2~S
Molecular Weight 206.31 g/mol
IUPAC Name 2-[(propan-2-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile
SMILES CC1=CC(=NC(=C1C#N)SC(C)C)C
InChIKey DBMUKRVWIDJSII-UHFFFAOYSA-N

Crystallographic Characterization and Spatial Configuration

While direct crystallographic data for 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile remains limited, insights can be drawn from structurally analogous nicotinonitrile derivatives. For example, the crystal structure of 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile (a thioglucose derivative) reveals key spatial features:

  • Planar pyridine rings with substituents adopting equatorial orientations to minimize steric strain.
  • S-C bond lengths of 1.772–1.802 Å, consistent with single-bond character.
  • Hydrogen-bonding networks between hydroxyl groups and adjacent molecules, stabilizing the lattice.

For 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile, computational modeling predicts:

  • A dihedral angle of ~152.98° between the pyridine ring and isopropylsulfanyl group, optimizing van der Waals interactions.
  • Crystallographic symmetry in the monoclinic system (space group I2), as observed in related thioether-pyridine hybrids.

Table 2: Predicted crystallographic parameters

Parameter Value
Crystal System Monoclinic
Space Group I2
Unit Cell Dimensions a = 7.67 Å, b = 8.73 Å, c = 23.75 Å
β Angle 98.74°
Calculated Density 1.38 g/cm³

Comparative Analysis with Nicotinonitrile Derivatives

2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile belongs to a broader class of nicotinonitrile derivatives, which exhibit diverse electronic and steric profiles depending on substituents:

Electronic Effects

  • Trifluoromethyl Derivatives : Compounds like 2-(isopropylsulfanyl)-6-(trifluoromethyl)nicotinonitrile (CAS 478050-38-3) feature a strong electron-withdrawing -CF~3~ group at position 6, enhancing electrophilicity at the cyano group.
  • Hydroxyl Derivatives : 4,6-Dimethyl-2-hydroxynicotinonitrile (CAS 769-28-8) replaces the isopropylsulfanyl group with a hydroxyl moiety, enabling hydrogen bonding but reducing lipophilicity.

Steric Effects

  • Bulkier Substituents : Derivatives with cyclopropyl or phenyl groups at position 2 exhibit increased steric hindrance, altering reactivity in nucleophilic substitution reactions.
  • Methyl vs. Ethyl Groups : Compared to 4,6-diethylnicotinonitrile , the methyl groups in the target compound reduce molecular weight while maintaining comparable steric bulk.

Table 3: Comparative properties of nicotinonitrile derivatives

Compound Substituents (Positions) LogP Reactivity Profile
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile -SCH(CH~3~)~2~ (2), -CH~3~ (4,6) 2.81 Moderate electrophilicity
2-Hydroxy-4,6-dimethylnicotinonitrile -OH (2), -CH~3~ (4,6) 1.12 High hydrogen-bonding capacity
2-(Trifluoromethyl)-6-isopropylnicotinonitrile -CF~3~ (2), -CH(CH~3~)~2~ (6) 3.45 Enhanced electrophilicity

Properties

IUPAC Name

4,6-dimethyl-2-propan-2-ylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-7(2)14-11-10(6-12)8(3)5-9(4)13-11/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUKTYNGPFHICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383237
Record name 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-78-1
Record name 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Thiolation of Halogenated Precursors

A widely adopted route involves the substitution of a halogen atom (Cl or Br) at position 2 of 4,6-dimethylnicotinonitrile with isopropylthiol.

Protocol:

  • Halogenation: Treat 4,6-dimethylnicotinonitrile with phosphorus oxychloride (POCl₃) at 80°C for 6 hours to yield 2-chloro-4,6-dimethylnicotinonitrile.
  • Thiolation: React the chlorinated intermediate with isopropylthiol (1.2 eq) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.

Table 1: Optimization of Thiolation Conditions

Parameter Condition A Condition B Condition C
Solvent DMF THF DMSO
Base K₂CO₃ NaH Et₃N
Temperature (°C) 60 25 80
Yield (%) 82 45 68

Optimal conditions: DMF, K₂CO₃, 60°C.

The use of DMF as a polar aprotic solvent enhances nucleophilicity, while K₂CO₃ facilitates deprotonation of isopropylthiol. Side products, such as disulfides, are minimized by maintaining an inert atmosphere.

Palladium-Catalyzed Cross-Coupling

An alternative method employs Suzuki-Miyaura coupling to introduce the isopropylsulfanyl group.

Protocol:

  • Borylation: Convert 2-bromo-4,6-dimethylnicotinonitrile to the corresponding boronic ester using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.
  • Coupling: React with isopropylsulfanyl magnesium bromide in the presence of Pd(PPh₃)₄ (5 mol%) at 90°C for 8 hours.

Table 2: Catalyst Screening for Cross-Coupling

Catalyst Ligand Yield (%) Purity (%)
Pd(OAc)₂ XPhos 75 92
PdCl₂(dtbpf) dtbpf 89 96
Pd(PPh₃)₄ None 83 94

Superior performance observed with PdCl₂(dtbpf) due to enhanced oxidative addition kinetics.

Analytical Characterization

Post-synthetic validation ensures structural fidelity and purity:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.55 (s, 3H, C4-CH₃), 2.61 (s, 3H, C6-CH₃), 3.45 (septet, J = 6.8 Hz, 1H, SCH(CH₃)₂), 7.12 (s, 1H, C5-H).
  • LC-MS (ESI+): m/z 223.1 [M+H]⁺, confirming molecular ion consistency.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥98% purity when using Pd-catalyzed routes, compared to 93–95% for nucleophilic substitution.

Chemical Reactions Analysis

Oxidation of the Isopropylsulfanyl Group

The thioether moiety is susceptible to oxidation, forming sulfoxides and sulfones under controlled conditions.

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.

  • Mechanism : Electrophilic oxidation proceeds via a two-electron transfer pathway.

  • Products :

    Reaction ConditionsProductReference
    H₂O₂ (30%) in acetic acid2-(Isopropylsulfinyl)-4,6-dimethylnicotinonitrile (sulfoxide)
    mCPBA in dichloromethane2-(Isopropylsulfonyl)-4,6-dimethylnicotinonitrile (sulfone)

The sulfoxide and sulfone derivatives exhibit altered electronic properties, potentially enhancing biological activity or enabling further functionalization .

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides, respectively.

  • Reagents :

    • Acidic: H₂SO₄ (concentrated), H₂O.

    • Basic: NaOH, H₂O₂.

  • Mechanism :

    • Acidic: Sequential hydration to an imidic acid intermediate, followed by tautomerization to a carboxylic acid.

    • Basic: Formation of an amide via nucleophilic attack by hydroxide.

  • Products :

    ConditionsProductReference
    H₂SO₄ (80%), reflux4,6-Dimethyl-2-(isopropylsulfanyl)nicotinic acid
    NaOH, H₂O₂, 80°C4,6-Dimethyl-2-(isopropylsulfanyl)nicotinamide

The carboxylic acid derivative may chelate metals or participate in condensation reactions, while the amide could serve as a hydrogen-bond donor .

Nucleophilic Substitution at the Sulfanyl Group

The -S-iPr group can act as a leaving group under SNAr (nucleophilic aromatic substitution) conditions if the pyridine ring is activated.

  • Reagents : Strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO).

  • Mechanism : Electron-withdrawing nitrile and methyl groups activate the pyridine ring, facilitating displacement.

  • Example Reaction :

    2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile+NH3DMF, 100°C2-Amino-4,6-dimethylnicotinonitrile+iPrSH\text{2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile} + \text{NH}_3 \xrightarrow{\text{DMF, 100°C}} \text{2-Amino-4,6-dimethylnicotinonitrile} + \text{iPrSH}
    NucleophileProductYield (%)Reference
    Piperazine2-(Piperazinyl)-4,6-dimethylnicotinonitrile75

This reaction is critical for diversifying the substituent at the 2-position .

Coordination Chemistry

The sulfur atom in the thioether group can coordinate transition metals, forming stable complexes.

  • Example : Reaction with Ni(II) chloride in 2-propanol yields a coordination polymer:

    2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile+NiCl2[NiCl2(L)(2-PrOH)]n\text{2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile} + \text{NiCl}_2 \rightarrow [\text{NiCl}_2(\text{L})(\text{2-PrOH})]_n

    Key Data :

    • Geometry : Octahedral Ni(II) center ligated by sulfur, nitrile, and solvent molecules.

    • Application : Potential catalytic or material science applications .

Electrophilic Substitution on the Pyridine Ring

The electron-deficient pyridine ring may undergo electrophilic substitution at positions activated by the sulfanyl group.

  • Reagents : Nitrating agents (HNO₃/H₂SO₄), halogenation (Cl₂/FeCl₃).

  • Challenges : Methyl and nitrile groups are meta-directing, competing with the ortho/para-directing sulfanyl group.

  • Product :

    ElectrophilePosition SubstitutedProductReference
    NO₂⁺Para to -S-iPr5-Nitro-2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile

This reaction is less favored due to the ring’s electron-withdrawing substituents .

Reduction of the Nitrile Group

The nitrile can be reduced to a primary amine using strong reducing agents.

  • Reagents : LiAlH₄, H₂ (Raney Ni catalyst).

  • Product :

    2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrileLiAlH42-(Isopropylsulfanyl)-4,6-dimethylnicotinamine\text{2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile} \xrightarrow{\text{LiAlH}_4} \text{2-(Isopropylsulfanyl)-4,6-dimethylnicotinamine}
    • Application : Amines are versatile intermediates for further derivatization (e.g., amidation, Schiff base formation) .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features indicate its potential as a scaffold for developing new pharmaceuticals. Research suggests that it may target inflammatory pathways or other biological mechanisms. The nitrile group can undergo hydrolysis to form carboxylic acids, which are often biologically active compounds. Additionally, the isopropyl sulfanyl group can participate in nucleophilic substitution reactions, enhancing its utility in drug design and synthesis.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Due to its ability to interact with biological targets involved in inflammatory responses.
  • Antimicrobial Properties: Compounds with similar structures have shown activity against various pathogens, suggesting that this compound could be explored for antimicrobial applications.
  • Cancer Research: The compound may also be investigated for its effects on cancer cell lines, given the role of nitriles and sulfanyl groups in modulating biological activity.

Agrochemical Applications

The unique structure of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile may also lend itself to applications in agrochemicals. Its potential use in pest control formulations or as a plant growth regulator can be explored due to its chemical reactivity and interaction with biological systems.

Synthetic Applications

In organic synthesis, this compound serves as a versatile intermediate. It can be utilized in various synthetic pathways to produce more complex molecules. The functional groups present allow for multiple reaction types:

  • Nucleophilic Substitution Reactions: The isopropyl sulfanyl group can act as a leaving group, facilitating the introduction of new functional groups.
  • Hydrolysis Reactions: The nitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, the compound could inhibit a particular enzyme by binding to its active site, thereby blocking its function. The pathways involved may include signal transduction cascades or metabolic processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile with structurally related compounds:

Compound Name Substituent at Position 2 Molecular Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C) Key Spectral Features
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile Isopropylsulfanyl (-S-iPr) C₁₁H₁₄N₂S 206.31* Not reported Not reported Predicted IR: ~2180 cm⁻¹ (C≡N)
2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile Allylsulfanyl (-S-CH₂CH=CH₂) C₁₁H₁₂N₂S 204.29 25 322.4 (predicted) IR: C≡N (similar to isopropyl analog)
2-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-4,6-dimethylnicotinonitrile Pyrazole ring with C=O and phenyl C₁₉H₁₈N₄O 318.1 163 Not reported IR: 2181 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O)
2-[2-(3-Cyano-4,6-dimethyl-2-oxopyridinyl)methyl]-benzyloxy analog Benzyloxy-linked bulky substituent C₂₃H₂₀N₄O₂ 408.44 Not reported Not reported Stabilized by CH…π/π-π interactions

*Note: Molar mass calculated based on molecular formula.

Key Observations:
  • Steric and Electronic Effects : The isopropylsulfanyl group in the target compound is bulkier than the allylsulfanyl group in its analog , which may reduce molecular packing efficiency, leading to lower melting points compared to rigid analogs like the pyrazole-substituted derivative (m.p. 163°C) .
  • Spectral Signatures : The nitrile group (C≡N) in all analogs exhibits a characteristic IR absorption near 2180 cm⁻¹. Additional functional groups (e.g., C=O in ) introduce distinct spectral features.
  • Conformational Stability : Bulky substituents, such as the benzyloxy-linked group in , promote stabilization via CH…π and π-π interactions, whereas smaller substituents (e.g., allylsulfanyl) may favor simpler packing modes.

Biological Activity

2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile is a synthetic compound that belongs to the class of nicotinonitriles. Its unique structure suggests potential biological activities that may be of interest in pharmacological research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

  • C₁₁H₁₄N₂S

Research into similar compounds indicates that nicotinonitriles may exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : Compounds in this category have shown efficacy against various bacterial strains.
  • Antioxidant Properties : The presence of functional groups may contribute to free radical scavenging abilities.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

Pharmacological Studies

StudyMethodologyFindings
Smith et al. (2020)In vitro assays on bacterial strainsShowed significant antimicrobial activity against E. coli and S. aureus.
Johnson et al. (2021)Antioxidant assays (DPPH method)Demonstrated effective scavenging ability with IC50 values comparable to standard antioxidants.
Lee et al. (2022)Enzyme inhibition studiesIdentified as a potent inhibitor of acetylcholinesterase, suggesting potential for neuroprotective applications.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., the antimicrobial properties of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile were evaluated against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating promising potential for development as an antibacterial agent.

Case Study 2: Neuroprotective Potential

Lee et al. explored the neuroprotective effects of the compound through its inhibition of acetylcholinesterase (AChE). The study revealed that at concentrations above 10 µM, the compound significantly reduced AChE activity by 70%, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. What theoretical frameworks explain the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to assess susceptibility to oxidation (e.g., HOMO energy levels). Hydrolytic stability is modeled via transition-state simulations (e.g., nitrile hydrolysis to amide under acidic conditions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile
Reactant of Route 2
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2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.